

The Role of Adipate(1-) as a Human Xenobiotic Metabolite: A Technical Guide

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Compound of Interest

Compound Name: Adipate(1-)

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Abstract

Adipate(1-), the ionized form of adipic acid, is a dicarboxylic acid that plays a significant role as a metabolite of various xenobiotics, most notably adipate-based plasticizers. Widespread human exposure to these plasticizers, primarily through dietary sources, necessitates a thorough understanding of the metabolic fate and potential physiological impact of their metabolites. This technical guide provides an in-depth examination of **adipate(1-)** as a human xenobiotic metabolite, consolidating current knowledge on its sources, metabolic pathways, toxicokinetics, and analytical detection methods. It aims to serve as a comprehensive resource for professionals in toxicology, drug development, and environmental health research.

Introduction to Xenobiotic Metabolism and Adipate(1-)

Xenobiotics are chemical compounds foreign to a given biological system. The metabolism of these substances is a critical detoxification process, typically occurring in phases to increase their polarity and facilitate excretion. **Adipate(1-)** emerges as a key metabolite from the biotransformation of adipate esters, a class of compounds extensively used as plasticizers in the manufacturing of polymers like polyvinyl chloride (PVC). The most prominent of these is

di(2-ethylhexyl) adipate (DEHA), which is frequently used in food packaging materials such as plastic wraps.[1][2] Due to its non-covalent integration into the polymer matrix, DEHA can migrate from packaging into foodstuffs, particularly those with high-fat content, leading to human ingestion.[1][3] While adipate esters themselves are of toxicological interest, understanding the role of their primary metabolite, **adipate(1-)**, is crucial for comprehensive risk assessment and biomarker development. Adipic acid is also permitted as a food additive, which can be an additional exogenous source.[4]

Sources of Human Exposure to Adipate Precursors

The principal route of human exposure to xenobiotic precursors of **adipate(1-)** is through the diet.

- **Plasticizers in Food Packaging:** Di(2-ethylhexyl) adipate (DEHA) is a major source. It is widely used to impart flexibility to PVC films used for wrapping meats, cheeses, and other fatty foods.[1] Migration studies have confirmed the transfer of DEHA from such films into food.
- **Industrial Applications:** Adipate esters are also utilized in cosmetics, lubricants, and hydraulic fluids, although these represent minor exposure routes for the general population compared to dietary intake.[1]
- **Environmental Contamination:** DEHA has been detected at low levels in environmental samples, including river and drinking water, but these are considered insignificant sources of exposure compared to food.[3]

Metabolism of Adipate Esters to Adipate(1-)

The biotransformation of adipate esters like DEHA is a multi-step process initiated in the gastrointestinal tract and completed primarily in the liver. The metabolic cascade is designed to break down the lipophilic parent compound into more water-soluble metabolites for urinary excretion.

Following oral ingestion, DEHA is rapidly hydrolyzed by esterases into mono(2-ethylhexyl) adipate (MEHA) and 2-ethylhexanol.[3] MEHA, which is a specific biomarker for DEHA exposure, can undergo further hydrolysis to yield adipic acid. Concurrently, the 2-ethylhexyl side chain of MEHA can be oxidized to form other specific but minor metabolites, such as

mono-2-ethylhydroxyhexyl adipate (MEHHA) and mono-2-ethyloxohexyl adipate (MEOHA).[2] [5] In vitro studies using human liver microsomes have shown that adipic acid is the major metabolite of DEHA.[2][5]

Figure 1: Metabolic pathway of Di(2-ethylhexyl) Adipate (DEHA) in humans.

Toxicokinetics and Excretion

Studies in both humans and animals demonstrate that DEHA is rapidly absorbed, metabolized, and excreted.[1] Following oral administration, the metabolites are primarily eliminated through urine. Adipic acid has been identified as the main urinary metabolite in adults, even those with no known high-level exposure to DEHA.[5] However, the utility of **adipate(1-)** as a specific biomarker for DEHA exposure is limited. Its presence in urine can be confounded by its use as a food additive and potential endogenous formation.[2][4] Therefore, for precise exposure assessment, it is recommended to measure more specific, albeit minor, metabolites like MEHA, MEHHA, and MEOHA, particularly in populations with suspected high exposure.[5]

Table 1: Urinary Metabolites of DEHA

Metabolite	Abbreviation	Specificity to DEHA	Typical Urinary Level	Reference
Adipic Acid	AA	Non-specific	Major metabolite	[5]
Mono(2-ethylhexyl) Adipate	MEHA	Specific	Minor metabolite	[2][5]
Mono-2-ethylhydroxyhexy l Adipate	MEHHA	Specific	Minor metabolite	[2][5]

| Mono-2-ethyloxohexyl Adipate | MEOHA | Specific | Minor metabolite |[2][5] |

Physiological and Toxicological Effects

The parent compound, DEHA, has been shown to cause adverse health effects, including liver tumors, in rodents at high doses.[1] However, these effects are often linked to the activation of peroxisome proliferator-activated receptor alpha (PPAR α), a mechanism to which humans are considered less sensitive.[1] The direct toxicological impact of the **adipate(1-)** metabolite itself is considered low, as adipic acid is a naturally occurring substance and a permitted food additive.

Some plasticizers and their metabolites have been investigated for their potential to act as adjuvants in skin sensitization. For instance, diisopropyl adipate (DIA) has been shown to enhance fluorescein isothiocyanate (FITC)-induced contact hypersensitivity in mouse models, a mechanism potentially linked to the activation of the sensory ion channel TRPA1.[6] While this points to a potential immune-modulating role for some adipate esters, further research is needed to determine if **adipate(1-)** itself contributes to such effects.

Experimental Protocols and Analytical Methods

The detection and quantification of **adipate(1-)** and its precursors in biological and environmental matrices are critical for exposure assessment. Gas chromatography-mass spectrometry (GC/MS) is a commonly employed and robust method.

Protocol: Determination of Adipate in Biological Samples via GC/MS

This protocol provides a general workflow for the analysis of adipate plasticizer metabolites in a biological matrix such as urine or serum.

- **Sample Collection:** Collect urine or blood samples in pre-cleaned glass containers to avoid contamination from plastic labware.
- **Sample Pretreatment (Extraction):**
 - **Liquid-Liquid Extraction (LLE):** Acidify the sample and extract with an organic solvent like methylene chloride.
 - **Solid-Phase Extraction (SPE):** Use a suitable cartridge (e.g., Oasis MAX) to selectively retain the analytes of interest. Elute the analytes with an appropriate solvent mixture. This method is often preferred as it reduces solvent usage and potential for contamination.[7]

- Derivatization: Adipic acid is a polar, non-volatile compound. To make it suitable for GC analysis, it must be derivatized to a more volatile form (e.g., by silylation with a reagent like BSTFA).
- GC/MS Analysis:
 - Inject the derivatized sample extract into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
 - Use a temperature gradient program to separate the analytes.
 - Detect and quantify the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
- Quantification: Use an internal standard and a multi-point calibration curve prepared from authentic standards to quantify the concentration of adipate.

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